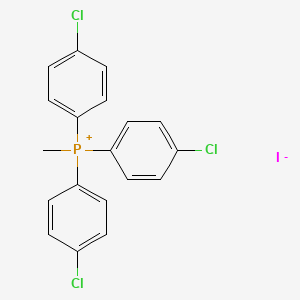

Tris(4-chlorophenyl)(methyl)phosphonium iodide

Übersicht

Beschreibung

Tris(4-chlorophenyl)(methyl)phosphonium iodide is a chemical compound with the molecular formula C19H15Cl3IP . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 15 hydrogen atoms, 3 chlorine atoms, 1 phosphorus atom, and 1 iodine atom . The molecular weight is 507.569 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 507.569 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen

Subheading Organophosphorus Flame Retardants in Industry and Health Risks

Organophosphorus compounds, including tris(4-chlorophenyl)(methyl)phosphonium iodide, have been extensively utilized in various industries for decades. These compounds serve as flame retardants (FRs) in the production of products like dyes, varnishes, adhesives, synthetic resins, plastics, and textiles. Their significance has grown recently due to the reduced usage of polybrominated diphenyl ethers (PBDEs), which are harmful to the environment. Despite their prevalent use, concerns about their potential health risks, particularly related to neurotoxicity, fertility, and carcinogenic effects, persist. However, the environmental toxicity of these phosphate FRs is relatively low, and they are not stable compounds. They undergo metabolism and are quickly excreted from living organisms, suggesting their feasibility as an alternative to PBDEs (Bruchajzer, Frydrych, & Szymańska, 2015).

Applications of Phosphonic Acid and Derivatives

Subheading Versatile Applications of Phosphonic Acids in Various Fields

Phosphonic acids and their derivatives, like this compound, are employed in a myriad of applications due to their structural resemblance to phosphate moieties and their coordination or supramolecular properties. They are instrumental in areas ranging from drug development, bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, to being used as phosphoantigens. The synthesis methods of phosphonic acids are diverse, encompassing reactions from dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, phosphonodiamide, or by oxidation of phosphinic acid. Direct methods involving phosphorous acid (H3PO3) are also crucial, as they create a phosphonic acid functional group while forming the P–C bond, highlighting their significant role in various research projects spanning chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Tribological Performance of Phosphonium-based Ionic Liquids

Subheading Superiority of Phosphonium-based Ionic Liquids in Tribological Applications

Phosphonium-based ionic liquids, closely related to this compound, have been identified as sustainable and biodegradable alternatives to mineral oils in tribological studies, specifically as additives to bio-lubricants. These ionic liquids, including phosphonium-based ones like tetra-decyl tri-hexyl phosphonium bis(2,4,4-trimethylpentyl) phosphinate and tri-hexyl tetra-decyl phosphonium bis(2-ethylhexyl) phosphate, have shown remarkable ability in reducing friction and wear between interacting surfaces under boundary lubrication. The customization potential of ionic liquids, with millions of possible combinations, underscores the need for a systematic and logical summarization of published data to guide future research and applications in tribological performance (Naveed, Zahid, Mufti, Waqas, & Hanif, 2020).

Eigenschaften

IUPAC Name |

tris(4-chlorophenyl)-methylphosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3P.HI/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIPCBMBNUUGGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3IP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380848 | |

| Record name | Tris(4-chlorophenyl)(methyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5068-14-4 | |

| Record name | NSC166012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-chlorophenyl)(methyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLTRIS(4-CHLOROPHENYL)PHOSPHONIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

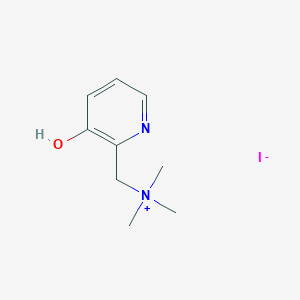

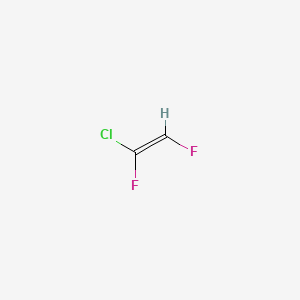

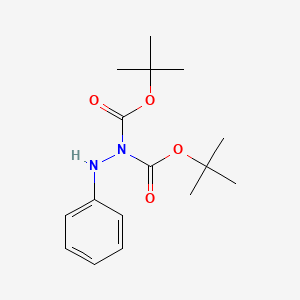

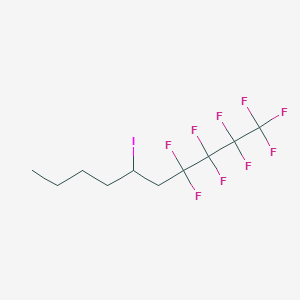

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1,1-Trimethylammonio)methyl]isoindoline-1,3-dione iodide](/img/structure/B3067119.png)

![4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole](/img/structure/B3067167.png)